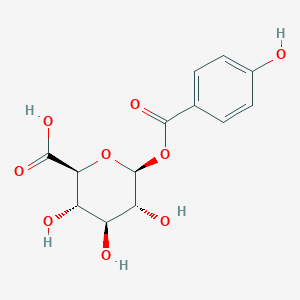![molecular formula C12H22O5 B13417006 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate is a chemical compound with the molecular formula C24H46O9. . This compound is part of the propylene glycol family and is characterized by its multiple propoxy groups and an acrylate group. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate typically involves the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or a base like sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed and reacted under elevated temperatures and pressures. The process is monitored to ensure consistent quality and to minimize by-products. The final product is purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acrylate group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity to materials. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s adhesive properties. These interactions contribute to its effectiveness in industrial and biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Dipropylene glycol: Similar structure but with fewer propoxy groups.
Tripropylene glycol: Contains three propoxy groups, making it less complex than 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate.
Tetrapropylene glycol: Similar structure but lacks the acrylate group
Uniqueness
This compound is unique due to its combination of multiple propoxy groups and an acrylate group. This structure imparts distinct properties, such as enhanced adhesive strength and biocompatibility, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C12H22O5 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[2-(2-hydroxypropoxy)propoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-5-12(14)17-8-11(4)16-7-10(3)15-6-9(2)13/h5,9-11,13H,1,6-8H2,2-4H3 |
InChI Key |
UMMIZGNYKZSAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)COC(C)COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




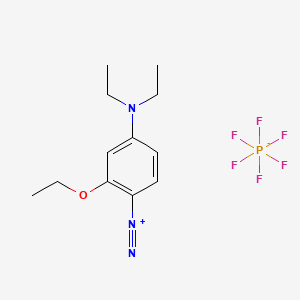
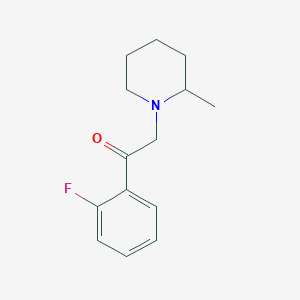
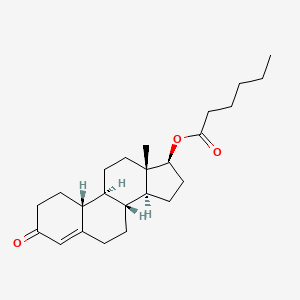
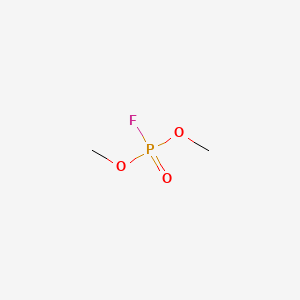
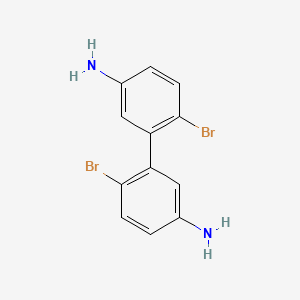

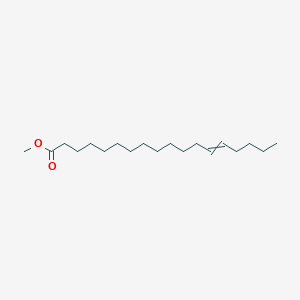

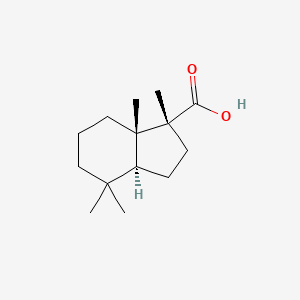

![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
